N-(3-methylphenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
N-(3-METHYLPHENYL)-2-PROPANAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-PROPANAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of thiophene derivatives with appropriate amines and carboxylic acids under controlled conditions . The reaction conditions often include the use of solvents like ethanol or xylene and catalysts such as potassium carbonate or calcium chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-PROPANAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
N-(3-METHYLPHENYL)-2-PROPANAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-PROPANAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways . The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHANESULFONAMIDO-4-METHYLPHENYL)THIOPHENE-3-CARBOXAMIDE
- 2-AMINO-N-(3-METHYLPHENYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE
Uniqueness
N-(3-METHYLPHENYL)-2-PROPANAMIDO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both amido and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H24N2O2S |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(propanoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H24N2O2S/c1-3-17(23)22-20-18(15-10-5-4-6-11-16(15)25-20)19(24)21-14-9-7-8-13(2)12-14/h7-9,12H,3-6,10-11H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
YCXNYPWPHSJIAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CCCCC2)C(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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